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Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate

Cat. No.: B11807791
M. Wt: 203.20 g/mol
InChI Key: ONFWMBGMHQJFSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate is a chemical compound with the molecular formula C11H11N3O2 and a molecular weight of 217.22 g/mol. This compound features a benzoate ester linked to a 1H-1,2,4-triazole ring, a structure recognized as a privileged scaffold in medicinal chemistry and materials science . As a versatile chemical intermediate, its primary research value lies in the synthesis of novel hybrid molecules for investigating new therapeutic agents . Triazole-benzoate derivatives are of significant interest in the development of antimicrobials. Structurally similar compounds have demonstrated potent biological activity; for instance, 1,2,4-triazole derivatives have been synthesized and evaluated as inhibitors of serine β-lactamases in extensively drug-resistant pathogenic bacteria, showcasing the potential of this chemical class in combating antibiotic resistance . Furthermore, hybrid compounds incorporating both benzimidazole and 1,2,4-triazole pharmacophores have shown excellent antifungal profiles against Candida species, with some derivatives exhibiting activity comparable to reference drugs ketoconazole and fluconazole . The mechanism of action for such bioactive triazole derivatives often involves interaction with enzymes or receptors, potentially including the inhibition of cytochrome P450 enzymes or the disruption of ergosterol biosynthesis in fungal cells, leading to membrane damage . Researchers utilize this methyl ester as a key precursor, where the ester functional group can be readily hydrolyzed to the carboxylic acid or reduced to the alcohol, and the triazole ring can undergo various chemical transformations such as oxidation and N-alkylation to create a diverse library of molecules for structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9N3O2 B11807791 Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(1H-1,2,4-triazol-5-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-15-10(14)8-4-2-3-7(5-8)9-11-6-12-13-9/h2-6H,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONFWMBGMHQJFSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Crystallographic Elucidation of Molecular Structure

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Identification

FT-IR spectroscopy is employed to identify the characteristic functional groups within a molecule by measuring the absorption of infrared radiation. The spectrum of Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate is expected to display several key absorption bands. A strong, sharp peak around 1720 cm⁻¹ would indicate the C=O stretching vibration of the ester group chemicalbook.com. The N-H stretching of the triazole ring typically appears as a broad band in the range of 3100-3300 cm⁻¹ researchgate.netnepjol.info. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while C=C and C=N stretching vibrations from the aromatic and triazole rings are expected in the 1450-1600 cm⁻¹ region researchgate.net.

Interactive Table: Characteristic FT-IR Absorption Bands
Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)
N-H (Triazole)Stretch, broad3100 - 3300
C-H (Aromatic)Stretch3000 - 3100
C=O (Ester)Stretch, strong~ 1720
C=C / C=N (Aromatic/Triazole)Stretch1450 - 1600
C-O (Ester)Stretch1100 - 1300

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

HRMS is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₀H₉N₃O₂), the calculated exact mass of the protonated molecule [M+H]⁺ is 204.0768. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) would unequivocally confirm the molecular formula. This technique is routinely used to validate the identity of newly synthesized triazole-containing compounds nih.govmdpi.commdpi.comnih.gov.

Interactive Table: HRMS Data
IonMolecular FormulaCalculated Exact MassFound
[M+H]⁺C₁₀H₁₀N₃O₂⁺204.0768Data not available

X-ray Single-Crystal Diffraction for Definitive Three-Dimensional Structure Determination

While spectroscopic methods provide robust evidence for the chemical constitution, only single-crystal X-ray diffraction can offer a definitive, three-dimensional map of the atomic positions in the solid state. Although no crystal structure has been reported for this compound itself, analysis of related triazole derivatives reveals the type of detailed structural information that can be obtained nih.govresearchgate.net.

A successful crystallographic analysis would determine:

Unambiguous Connectivity: Confirming the precise arrangement of atoms and the substitution pattern on the rings.

Molecular Geometry: Providing precise bond lengths, bond angles, and torsion angles. A key parameter would be the dihedral angle between the planes of the benzoate (B1203000) and triazole rings.

Conformation: Revealing the preferred orientation of the ester group relative to the aromatic ring.

Intermolecular Interactions: Identifying and quantifying non-covalent interactions such as hydrogen bonds (e.g., involving the triazole N-H group and the ester carbonyl oxygen) and potential π-π stacking between the aromatic rings, which govern the crystal packing researchgate.net.

The expected crystallographic data would be presented in a standardized format, as shown for a hypothetical analysis in the table below.

Interactive Table: Hypothetical Crystallographic Data
ParameterValue
Crystal SystemData not available
Space GroupData not available
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available
ZData not available

Analysis of Crystal Packing and Intermolecular Interactions (e.g., C-H···O, C-H···π, Hydrogen Bonding)

The crystal packing of a molecule is governed by a network of intermolecular interactions. In the case of this compound, one would anticipate a variety of weak non-covalent forces contributing to the stability of the crystal lattice.

C-H···O and C-H···N Interactions: The presence of the methyl ester group provides a potential hydrogen bond acceptor (the carbonyl oxygen). Aromatic and triazole C-H groups can act as weak hydrogen bond donors, leading to the formation of C-H···O interactions. Similarly, the nitrogen atoms of the triazole ring can act as acceptors for C-H···N interactions. The geometric parameters (distance and angle) of these contacts would be crucial in determining their strength and significance.

C-H···π Interactions: The electron-rich π-systems of the benzene (B151609) and triazole rings can act as acceptors for hydrogen atoms from C-H bonds of neighboring molecules. These interactions, though weak, play a role in the cohesive energy of the crystal.

π-π Stacking: Aromatic rings in adjacent molecules may engage in π-π stacking interactions. The geometry of these interactions can be parallel-displaced or T-shaped, and the centroid-to-centroid distance is a key parameter in assessing their presence and strength.

A hypothetical table of intermolecular interactions is presented below to illustrate how such data would be organized.

Interaction TypeDonor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)∠D-H···A (°)
Hydrogen BondN-H···N
C-H···OC-H···O=C
C-H···NC-H···N
C-H···πC-H···Cg(ring)

Note: The data in this table is hypothetical and serves as an example.

Conformational Analysis and Torsional Angles

The conformation of this compound in the solid state would be defined by the relative orientation of the benzoate and triazole rings. This is best described by the torsional angles between these two moieties.

The key torsional angle would be that which describes the rotation around the C-C bond connecting the benzene ring to the triazole ring. This angle would determine the degree of planarity or twist between the two ring systems. The observed conformation in the crystal is a result of a balance between intramolecular steric effects and the optimization of intermolecular interactions in the crystal lattice.

A second important torsional angle would involve the methyl ester group relative to the plane of the benzene ring. This would reveal if the ester group is co-planar with the aromatic ring, which would maximize conjugation, or if it is twisted out of the plane due to steric hindrance or packing forces.

An illustrative table of key torsional angles is provided below.

Torsional AngleAtoms InvolvedAngle (°)
Ring-RingC(ar)-C(ar)-C(triazole)-N(triazole)
Ester OrientationC(ar)-C(ar)-C(ester)-O(ester)

Note: The data in this table is hypothetical and serves as an example.

Computational Chemistry and Theoretical Investigations of Methyl 3 1h 1,2,4 Triazol 3 Yl Benzoate

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G or 6-31+G(d,p), are instrumental in determining its ground state properties. nih.govacs.org

Geometry optimization is a fundamental DFT procedure that calculates the lowest energy arrangement of atoms in a molecule, thereby predicting its most stable three-dimensional structure. acs.org For this compound, this process reveals key structural parameters such as bond lengths, bond angles, and dihedral angles. The analysis typically shows that the 1,2,4-triazole (B32235) and the phenyl rings are largely planar. nih.gov However, there is a notable dihedral angle between the planes of these two aromatic systems. The electronic structure analysis provides a detailed map of electron distribution, highlighting the delocalization of π-electrons across both the triazole and benzoate (B1203000) ring systems. nih.gov

Table 1: Selected Optimized Geometrical Parameters (Theoretical) Note: These are representative values based on DFT calculations for similar molecular structures. Actual values would be determined by specific DFT calculations for the title compound.

Parameter Bond/Angle Predicted Value
Bond Length C=O (ester) ~1.21 Å
Bond Length C-O (ester) ~1.35 Å
Bond Length C=N (triazole) ~1.31 - 1.34 Å
Bond Length N-N (triazole) ~1.37 Å
Bond Angle O=C-O (ester) ~124°

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. youtube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, indicating nucleophilic sites, while the LUMO acts as an electron acceptor, indicating electrophilic sites. youtube.comyoutube.comyoutube.com For this compound, the HOMO is generally localized over the electron-rich triazole and phenyl rings, while the LUMO is often distributed across the ester group and the attached phenyl ring. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.com A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. irjweb.com

Table 2: FMO Properties from DFT Calculations (Theoretical) Note: These values are illustrative and derived from studies on analogous triazole derivatives.

Parameter Energy Value (eV)
EHOMO -6.8 eV
ELUMO -1.5 eV

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule, providing valuable predictions about its reactivity. The MEP map displays regions of varying electrostatic potential on the molecular surface. For this compound, the MEP map typically reveals:

Negative Potential (Red/Yellow): These electron-rich regions are susceptible to electrophilic attack. They are concentrated around the nitrogen atoms of the triazole ring and the carbonyl oxygen of the ester group due to the presence of lone pairs of electrons. researchgate.net

Positive Potential (Blue): These electron-deficient regions are prone to nucleophilic attack. The most positive potential is generally found around the hydrogen atom attached to the nitrogen of the triazole ring (N-H), making it a primary site for hydrogen bonding. nih.gov

Neutral Potential (Green): These regions are typically found on the carbon-hydrogen frameworks of the aromatic rings.

Table 3: NBO Analysis - Second Order Perturbation Theory (Theoretical) Note: This table presents plausible intramolecular interactions and stabilization energies based on analyses of similar compounds.

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Interaction Type
LP(1) N (triazole) π* (C=N) ~25.5 Intramolecular hyperconjugation
LP(2) O (carbonyl) π* (C-Caromatic) ~18.2 Resonance stabilization
π (C=Caromatic) π* (C=Ntriazole) ~15.8 π-electron delocalization

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the energies of its normal modes of vibration (stretching, bending, etc.). nih.gov These theoretical frequencies can be correlated with experimental data from Infrared (IR) and Raman spectroscopy. nih.gov Due to the harmonic approximation used in calculations and the neglect of electron correlation, calculated frequencies are often systematically higher than experimental ones. researchgate.net Therefore, they are typically scaled by an appropriate factor to improve agreement with experimental spectra. researchgate.net This correlation allows for the precise assignment of observed spectral bands to specific functional group vibrations within the molecule. niscpr.res.in

Table 4: Selected Vibrational Frequencies (Theoretical vs. Experimental Correlation) Note: Wavenumbers are representative and based on data for methyl benzoate and 1,2,4-triazole derivatives.

Vibrational Mode Calculated Wavenumber (cm-1) Typical Experimental Range (cm-1)
N-H stretching (triazole) ~3200 3100 - 3150
C-H stretching (aromatic) ~3080 3050 - 3100
C=O stretching (ester) ~1745 1720 - 1730
C=N stretching (triazole) ~1630 1610 - 1620

Molecular Docking Studies for Predictive Ligand-Target Interactions

Molecular docking is a computational simulation that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). ekb.egpensoft.net For this compound, docking studies are employed to explore its potential as a therapeutic agent by identifying its interactions with the active sites of biological targets like enzymes or receptors. nih.govresearchgate.net

The process involves placing the flexible ligand into the binding pocket of the rigid or semi-flexible receptor and calculating a binding score, often expressed as binding energy (kcal/mol). pensoft.net A lower binding energy indicates a more stable and favorable interaction. These studies can reveal key intermolecular interactions, such as:

Hydrogen Bonds: The N-H group and the nitrogen atoms of the triazole ring, as well as the carbonyl oxygen of the ester, are prime candidates for forming hydrogen bonds with amino acid residues (e.g., Gln, Arg, His) in a protein's active site. nih.govmdpi.com

π-π Stacking: The aromatic phenyl and triazole rings can engage in π-π stacking or T-shaped interactions with aromatic amino acid residues like tyrosine (Tyr), phenylalanine (Phe), and tryptophan (Trp). mdpi.com

Hydrophobic Interactions: The phenyl ring can also participate in hydrophobic interactions with nonpolar residues.

These predictive studies are vital in structure-based drug design, helping to rationalize the biological activity of compounds and guide the synthesis of more potent analogues. nih.gov

Table 5: Hypothetical Molecular Docking Results Note: This table illustrates potential results from a docking study against a hypothetical protein kinase target.

Target Protein Binding Energy (kcal/mol) Key Interacting Residues Interaction Type(s)
Protein Kinase ABC -9.2 Gln158, Arg108 Hydrogen Bond
Protein Kinase ABC -9.2 Tyr341 π-π Stacking

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Stability

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the conformational flexibility and stability of molecules like this compound. By simulating the atomic motions of the molecule over time, MD can provide insights into its dynamic behavior, accessible conformations, and the stability of different structural arrangements. These simulations can be particularly useful in understanding how the molecule might interact with biological targets or how it behaves in different solvent environments.

In a typical MD simulation study, the molecule of interest is placed in a simulated environment, such as a box of water molecules, and the forces between all atoms are calculated using a force field. Newton's equations of motion are then solved iteratively to trace the trajectory of each atom over a period of time, typically nanoseconds to microseconds.

For this compound, MD simulations could be employed to explore the rotational freedom around the single bond connecting the phenyl ring and the triazole ring. This would reveal the preferred dihedral angles and the energy barriers between different conformations. The stability of these conformations could be assessed by analyzing the potential energy of the system over the simulation time. In studies of other triazole derivatives, MD simulations have been used to evaluate the stability of ligand-receptor complexes, providing a dynamic view of the interactions. For instance, simulations can reveal the stability of hydrogen bonds and hydrophobic interactions between a triazole-containing ligand and its protein target.

The insights gained from MD simulations on the conformational preferences and stability of this compound are crucial for understanding its structure-activity relationships and for the rational design of new derivatives with improved properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Bioactivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound and its analogues, QSAR can be a valuable tool for predicting their potential biological activities and for guiding the synthesis of new, more potent compounds.

A QSAR study involves several key steps. First, a dataset of compounds with known biological activities (e.g., inhibitory concentrations against a specific enzyme or receptor) is compiled. Then, a set of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Finally, a mathematical model is developed to correlate the descriptors with the biological activity.

Various statistical methods can be used to build QSAR models, including multiple linear regression, partial least squares, and machine learning algorithms. nih.gov For 1,2,4-triazole derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. semanticscholar.org These methods use 3D grid-based descriptors to represent the steric and electrostatic fields of the molecules, providing a more detailed picture of the structure-activity relationship.

For this compound, a QSAR model could be developed to predict its activity against a specific biological target. By analyzing the contribution of different descriptors to the model, it would be possible to identify the key structural features that are important for activity. This information could then be used to design new derivatives with enhanced bioactivity. For example, if the model indicates that a particular region of the molecule would benefit from increased steric bulk or a specific electrostatic potential, modifications can be made accordingly. The predictive power of a QSAR model is assessed through rigorous validation techniques, including internal cross-validation and external validation with a separate test set of compounds. nih.gov

A hypothetical QSAR study on a series of triazole derivatives might yield a model with the following statistical parameters:

Statistical ParameterValueDescription
0.85The coefficient of determination, indicating a good fit of the model to the training data.
0.72The cross-validated correlation coefficient, indicating good internal predictive ability.
Predicted r² 0.78The correlation coefficient for the external test set, indicating good external predictive ability.

Theoretical Prediction of Physicochemical Descriptors and Solvation Effects

The physicochemical properties of this compound play a crucial role in its behavior in various chemical and biological systems. Theoretical methods, particularly those based on Density Functional Theory (DFT), can be used to predict a wide range of these properties, providing valuable insights that complement experimental studies.

DFT calculations can be employed to determine various electronic and structural descriptors. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. acs.org A smaller energy gap suggests that the molecule is more reactive. Other important descriptors that can be calculated include the dipole moment, which provides information about the molecule's polarity, and various quantum chemical descriptors such as electronegativity, hardness, and softness.

The solvation effects on this compound can also be investigated using theoretical models. Implicit solvation models, such as the Polarizable Continuum Model (PCM), can be used to calculate the properties of the molecule in different solvents. These models represent the solvent as a continuous dielectric medium, which simplifies the calculations while still providing a good approximation of the solvent effects. By performing DFT calculations with an implicit solvent model, it is possible to predict how the molecule's geometry, electronic structure, and other properties change in different solvent environments. This is particularly important for understanding its solubility and behavior in biological media.

The following table summarizes some of the key physicochemical descriptors that can be theoretically predicted for this compound:

DescriptorPredicted Value (Hypothetical)Significance
HOMO Energy -6.5 eVRelates to the electron-donating ability of the molecule.
LUMO Energy -1.2 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap 5.3 eVIndicates chemical reactivity and stability.
Dipole Moment 3.5 DQuantifies the overall polarity of the molecule.
LogP 2.1Predicts the lipophilicity and partitioning between octanol and water.

Investigation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest due to their potential applications in various photonic and optoelectronic technologies. Computational chemistry provides a powerful avenue for the investigation and prediction of the NLO properties of molecules like this compound. Theoretical calculations can help in understanding the origin of the NLO response and in designing new molecules with enhanced NLO properties.

The NLO properties of a molecule are related to its response to a strong electromagnetic field, such as that from a laser. The key parameters that characterize the NLO response are the linear polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. These properties can be calculated using quantum chemical methods, such as DFT.

For a molecule to exhibit a significant second-order NLO response (characterized by β), it must be non-centrosymmetric. The presence of electron-donating and electron-accepting groups connected by a π-conjugated system can enhance the NLO response. In the case of this compound, the triazole ring can act as an electron-withdrawing group, while the phenyl ring can be substituted with electron-donating groups to create a push-pull system that could lead to a significant NLO response.

A computational study on the NLO properties of a structurally related triazole derivative involved DFT calculations to determine the polarizability and hyperpolarizabilities. dntb.gov.uanih.gov The study found that specific substitutions on the phenyl ring could significantly enhance the NLO response. dntb.gov.uanih.gov Similar investigations could be performed on this compound to predict its NLO properties and to guide the design of new derivatives with improved performance for NLO applications. dntb.gov.uanih.gov

The following table presents hypothetical calculated NLO properties for this compound, based on values reported for similar compounds:

NLO PropertyCalculated Value (Hypothetical)Unit
Linear Polarizability (α) 2.5 x 10⁻²³esu
First Hyperpolarizability (β) 4.0 x 10⁻³⁰esu
Second Hyperpolarizability (γ) 2.0 x 10⁻³⁵esu

Structure Activity Relationship Sar and Mechanistic Investigations of Methyl 3 1h 1,2,4 Triazol 3 Yl Benzoate Analogs

Impact of Substituent Modifications on Biological Activities

The biological activity of 1,2,4-triazole (B32235) benzoate (B1203000) analogs can be significantly altered by the nature and position of various substituents on both the triazole and benzoate rings. Research has shown that even minor modifications can lead to substantial changes in efficacy against biological targets such as enzymes.

The introduction of different alkyl, alkoxy, and halogen substituents can enhance the antimicrobial and enzyme inhibitory activities of these compounds. researchgate.net For instance, studies on a series of azinane triazole-based derivatives revealed that the position of a methyl group on an associated phenyl ring dramatically influenced inhibitory potential against several enzymes. nih.gov Specifically, a meta-substituted methyl phenyl group was found to be the most active, while ortho-substituted methyl groups were the least active. nih.gov Among dimethyl-substituted compounds, the 3,5-dimethyl phenyl derivative demonstrated the highest activity. nih.gov

Similarly, in a series of fluorine-containing 1,2,4-triazole-5-one derivatives tested for anti-diabetic potential, substituents on an attached benzene (B151609) ring were crucial. A compound featuring both 2-fluoro and 4-trifluoromethyl substituents exhibited excellent dual inhibitory potential against α-amylase and α-glucosidase. dergipark.org.tr The inhibitory effects of these derivatives are directly influenced by their chemical structure. dergipark.org.tr In other series, compounds with electron-releasing substituents on a phenyl ring generally showed better antibacterial activity than those with electron-withdrawing groups. rjptonline.org These findings highlight that the electronic properties and steric placement of substituents are key determinants of a compound's biological function.

The table below summarizes the inhibitory concentrations (IC₅₀) of various 1,2,4-triazole analogs against different enzymes, illustrating the impact of substituent modifications.

Compound SeriesSubstituent GroupTarget EnzymeIC₅₀ (μM)
Azinane-Triazole Derivatives nih.gov3-Methyl Phenylα-Glucosidase36.74 ± 1.24
Azinane-Triazole Derivatives nih.gov2-Ethyl-6-Methyl Phenylα-GlucosidaseExcellent Activity
Azinane-Triazole Derivatives nih.gov3-Methyl PhenylAcetylcholinesterase (AChE)0.73 ± 0.54
Azinane-Triazole Derivatives nih.gov3-Methyl PhenylUrease19.35 ± 1.28
Fluorine-Containing Triazoles dergipark.org.tr2-F and 4-CF₃ on Benzeneα-Amylase185.2 ± 3.4
Fluorine-Containing Triazoles dergipark.org.tr2-F and 4-CF₃ on Benzeneα-Glucosidase202.1 ± 3.8

Role of the 1,2,4-Triazole Moiety in Molecular Recognition and Binding Affinity

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, acting as a critical pharmacophore that facilitates high-affinity interactions with biological receptors. nih.gov Its importance stems from a combination of structural and electronic properties, including its moderate dipole character, capacity for hydrogen bonding, rigidity, and stability. dergipark.org.tr These characteristics allow the triazole moiety to function as an effective isostere for amide, ester, or carboxylic acid groups, enabling it to engage in specific binding events that are crucial for biological activity. nih.gov

The nitrogen atoms within the 1,2,4-triazole ring are particularly important as they can act as hydrogen bond donors or acceptors, which is a key factor in binding to enzyme active sites or receptors. pensoft.net This hydrogen bonding capability, along with the ring's inherent rigidity and solubility, allows it to orient the entire molecule correctly within a binding pocket, thereby enhancing binding affinity. nih.gov The stability of the triazole ring to metabolic degradation further contributes to its utility in drug design. pensoft.net The incorporation of the 1,2,4-triazole moiety has been shown to be beneficial for increasing the antifungal and cytotoxic activities in various molecular frameworks. nih.govnih.gov

Influence of the Benzoate Scaffold on Compound Efficacy and Selectivity

Structure-activity relationship studies have consistently demonstrated that the nature of the aromatic scaffold is critical. For example, in a series of xanthotoxin-linked 1,2,3-triazoles, phenyl-substituted derivatives showed superior antiproliferative activity compared to benzyl-substituted ones, underscoring the importance of the specific substituted benzene structure. nih.gov Similarly, for dehydroabietic acid derivatives, the introduction of aromatic substituents on the triazole moiety was found to be crucial for potent cytotoxicity. nih.gov These findings suggest that the benzoate or a similar aromatic scaffold is not merely a structural anchor but an active participant in molecular interactions, likely through π-π stacking and hydrophobic interactions, which are essential for achieving high efficacy and selectivity.

Mechanistic Insights into Molecular Interactions with Defined Biological Targets

Understanding the precise molecular interactions between 1,2,4-triazole-based compounds and their biological targets is essential for elucidating their mechanism of action. Molecular docking and simulation studies have provided detailed insights into these interactions at an atomic level.

For instance, docking studies of a quinoline-based 1,2,3-triazole hybrid with acetylcholinesterase (AChE) revealed specific binding interactions. The triazole group acted as a linker and formed a π-π interaction with the Tyr341 residue and two hydrogen bonds with the hydroxyl group of Tyr124. mdpi.com In a separate study, the benzotriazole (B28993) moiety of a different compound interacted with Trp86 through four π-π bonds and formed a hydrogen bond with His447. mdpi.com

Similarly, molecular docking of 1,2,4-triazole derivatives into the active site of the P450 CYP121 enzyme from Mycobacterium tuberculosis showed that the compounds could effectively bind within the active site. mdpi.com The analysis identified key interactions between the ligands and amino acid residues, quantifying the binding affinity through scoring functions. mdpi.com These computational models provide a structural basis for the observed biological activities and guide the rational design of more potent and selective inhibitors.

Compound/AnalogBiological TargetInteracting ResiduesInteraction Type
Quinolinetriazole Hybrid mdpi.comAcetylcholinesterase (AChE)Tyr341, Tyr124π-π stacking, Hydrogen bond
Benzotriazole Derivative mdpi.comAcetylcholinesterase (AChE)Trp86, His447π-π stacking, Hydrogen bond
1,2,4-Triazole Derivatives mdpi.comP450 CYP121Active site amino acidsMultiple interactions
Triazole-based TIM-3 Inhibitor nih.govTIM-3GLY-25, PRO-24Stabilized binding interactions

Understanding Inhibitory Mechanisms (e.g., enzyme active site binding)

The inhibitory activity of many 1,2,4-triazole-based compounds stems from their ability to bind directly to the active site of an enzyme, thereby blocking its catalytic function. The structural features of the triazole ring and its associated scaffolds are well-suited for this role.

For enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which possess a catalytic triad (B1167595) and an anionic site within their active pockets, triazole derivatives can be designed to interact with both sites, leading to potent inhibition. nih.gov In the case of non-steroidal aromatase inhibitors, the mechanism involves a reversible coordination bond between a nitrogen atom of the azole ring and the heme-iron atom located in the enzyme's catalytic site. tandfonline.com This interaction effectively blocks the enzyme's ability to bind its natural substrate. tandfonline.com

Molecular docking studies have confirmed that 1,2,4-triazole derivatives can bind to the active site of enzymes like P450 CYP121. mdpi.com The ability of the triazole moiety to form hydrogen bonds and participate in other non-covalent interactions allows these compounds to anchor themselves within the catalytic pocket, preventing substrate access and inhibiting enzyme activity. dergipark.org.trmdpi.com This direct competitive inhibition is a common mechanism for this class of compounds.

Chemical Transformations and Derivatization Strategies for Methyl 3 1h 1,2,4 Triazol 3 Yl Benzoate

Functionalization at the Benzoate (B1203000) Moiety and its Influence on Properties

The benzoate portion of the molecule, containing an ester functional group and an aromatic ring, is a prime target for chemical modification. The ester can be readily transformed into other functional groups, and the benzene (B151609) ring can undergo substitution, allowing for a wide range of derivatives.

One of the most fundamental transformations is the hydrolysis or saponification of the methyl ester to its corresponding carboxylic acid. This conversion is often a preliminary step to create more complex molecules. The resulting carboxylic acid serves as a versatile intermediate for the synthesis of amides, other esters, or for use in coupling reactions. For instance, an analogous saponification of related (1,2,4-triazol-3-yl)acetates has been shown to yield the corresponding lithium or sodium carboxylate salts. nih.gov

Another key derivatization strategy involves the reaction of the methyl ester with hydrazine (B178648) hydrate (B1144303) to form the corresponding benzohydrazide. nepjol.infonih.gov This reaction is a common and efficient method to convert esters into a more reactive intermediate. nepjol.info The resulting hydrazide is a crucial building block for synthesizing a variety of heterocyclic systems or for creating hybrid molecules by linking it to other pharmacophores. nih.gov

While direct substitution on the benzoate's phenyl ring is less commonly documented for this specific molecule, the principles of aromatic chemistry apply. Advanced coupling reactions, such as the Suzuki-Miyaura coupling, have been successfully employed on related structures containing a bromophenyl group attached to a triazole ring, demonstrating that the aromatic moiety can be functionalized with various aryl groups to significantly alter the molecular structure and properties. rroij.com

Table 1: Examples of Functionalization Reactions at the Ester Group

Starting Material Reagent(s) Product Reaction Type
Methyl Ester NaOH or LiOH Carboxylic Acid Salt Saponification/Hydrolysis
Methyl Ester Hydrazine Hydrate Benzohydrazide Hydrazinolysis

Modifications of the 1,2,4-Triazole (B32235) Ring System (e.g., N-substitution, C-substitution)

The 1,2,4-triazole ring is a key pharmacophore whose properties can be fine-tuned through substitution at its nitrogen or carbon atoms. nih.gov These modifications can impact the molecule's planarity, polarity, and ability to form hydrogen bonds, which in turn influences its biological activity.

N-Substitution: The nitrogen atoms of the 1,2,4-triazole ring are common sites for alkylation or arylation. In studies on the closely related methyl 1,2,4-triazole-3-carboxylate, the triazole nitrogen was substituted with a variety of alkyl- and aryloxymethyl groups. mdpi.com This N-substitution was shown to be a viable strategy for generating a library of derivatives with diverse biological profiles, including antiproliferative and antimicrobial effects. mdpi.com Similarly, N-butylation has been successfully performed on a 3-(4-bromophenyl)-1H-1,2,4-triazole core using potassium carbonate as a base in DMF. rroij.com The choice of substituent on the nitrogen atom can significantly alter the compound's therapeutic potential. For example, in a series of benzimidazole-1,2,4-triazole derivatives, placing an aromatic phenyl ring at the N-4 position of the triazole was a key design element for targeting fungal enzymes. nih.gov

C-Substitution: Direct substitution on the triazole's carbon atoms is challenging. A more common approach is to introduce a functional group at a carbon position during the synthesis of the ring or to modify a pre-existing substituent. A prominent example is the use of 1,2,4-triazole-3-thiol derivatives. The thiol group can be readily alkylated with various alkyl halides (such as methyl iodide, allyl chloride, and benzyl (B1604629) chloride) to produce a range of S-substituted compounds. researchgate.net Another strategy involves the modification of a side chain attached to a triazole carbon. For instance, the active methylene (B1212753) group in N-protected 2-(1H-1,2,4-triazol-3-yl)acetate can be exhaustively methylated using methyl iodide and sodium hydride, demonstrating that substituents on the carbon adjacent to the triazole ring can be readily modified. nih.gov

Table 2: Examples of 1,2,4-Triazole Ring Modifications

Modification Type Reagent Example Position Resulting Structure
N-Alkylation n-Butyl Bromide, K₂CO₃ N-1 or N-4 N-butyl-1,2,4-triazole derivative
N-Alkoxymethylation Chloromethyl Alkyl Ether N-1 N-(alkoxymethyl)-1,2,4-triazole derivative
S-Alkylation (on a C-thiol) Benzyl Chloride S (at C-3) 3-(benzylthio)-1,2,4-triazole derivative

Development of Hybrid Molecules Incorporating the Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate Core

Molecular hybridization is a drug design strategy that combines two or more distinct pharmacophores into a single molecule. nih.gov This approach aims to create hybrid compounds with improved affinity, better efficacy, or a dual mode of action that can address multiple biological targets. The this compound core is an attractive scaffold for this purpose, with the 1,2,4-triazole ring often acting as a stable and effective linker. nih.govmdpi.com

The development of such hybrids often involves converting the methyl benzoate ester into a reactive intermediate, like the aforementioned benzohydrazide, which can then be coupled with another biologically active molecule. nih.gov For example, new series of bis-triazole hybrids have been synthesized with the goal of creating agents with both anti-inflammatory and anti-cancer activities. nih.gov In another instance, the 1,2,4-triazole core was integrated with a benzimidazole (B57391) moiety to create potent antifungal agents. nih.gov

The "click chemistry" approach, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for creating hybrid molecules, typically resulting in a 1,2,3-triazole linker. mdpi.commdpi.com While this yields a different triazole isomer, the underlying principle of using a triazole to covalently link distinct molecular units is a central strategy in modern medicinal chemistry. nih.govmdpi.com This method allows for the efficient and regioselective synthesis of complex hybrid structures from diverse building blocks. nih.gov The resulting hybrid molecules, such as those combining 1,2,3-triazole with isatin (B1672199) and phenolic moieties, are then evaluated for activity against various therapeutic targets. nih.gov

Research Avenues and Interdisciplinary Perspectives for Methyl 3 1h 1,2,4 Triazol 3 Yl Benzoate

Pharmacological Research Avenues

The incorporation of the 1,2,4-triazole (B32235) moiety provides a strong rationale for investigating the pharmacological potential of Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate. This heterocyclic ring is known to interact with various biological targets, suggesting a range of activities that could be explored.

Exploration of Potential Enzyme Inhibitory Activities (e.g., Carbonic Anhydrase-II, Protein Kinases)

The 1,2,4-triazole scaffold is a key feature in many enzyme inhibitors. A significant area of research for triazole derivatives is the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes. Studies on other molecules containing 1,2,3-triazole and 1,2,4-triazole rings have demonstrated potent inhibitory activity against several CA isoforms, including the physiologically significant human carbonic anhydrase-II (hCA-II). nih.govktu.edu.trresearchgate.net For instance, a series of 1H-1,2,3-triazole analogs showed significant inhibitory potential for both bovine and human carbonic anhydrase-II, with some compounds exhibiting IC50 values in the low micromolar range. nih.gov The mechanism often involves the coordination of the triazole nitrogen atoms with the zinc ion in the enzyme's active site. Given these precedents, this compound could be screened for its ability to inhibit various enzyme families, including carbonic anhydrases and protein kinases, to uncover potential therapeutic applications.

Table 1: Examples of Carbonic Anhydrase II Inhibition by Triazole-Containing Compounds

Compound Class Target Enzyme IC50 Value (µM) Reference
1H-1,2,3-Triazole Analogs hCA-II 10.9 - 18.5 nih.gov
1H-1,2,3-Triazole Analogs bCA-II 11.1 - 17.8 nih.gov

This table presents data for structurally related compounds to illustrate the potential research avenues for this compound.

Investigation of Antiproliferative Activity against Cancer Cell Lines

The development of novel anticancer agents is a critical area of medicinal chemistry, and heterocyclic compounds, including triazoles, have been extensively studied for their antitumor activity. nih.gov The 1,2,3-triazole ring, an isomer of the ring in this compound, is known to be an electron-rich heterocycle that can interact with various enzymes and receptors, contributing to antiproliferative effects. nih.gov Hybrid molecules combining triazoles with other pharmacophores, such as coumarins and quinolines, have shown potent activity against multiple cancer cell lines, including breast (MCF-7), lung (A549), and leukemia (K562) cell lines. nih.govnih.gov For example, certain quinoline-1,2,3-triazole hybrids demonstrated GI50 values (50% growth inhibition) in the nanomolar range, outperforming the reference drug erlotinib in some cases. mdpi.com These findings support the rationale for evaluating this compound and its derivatives for antiproliferative activity across a panel of human cancer cell lines to identify potential leads for new oncologic therapies.

Table 2: Examples of Antiproliferative Activity of Triazole-Containing Compounds

Compound Class Cancer Cell Line Activity (GI50/IC50) Reference
Coumarin-1,2,3-triazole Hybrids MCF-7 (Breast) IC50 = 2.66 µM nih.gov
Quinoline-1,2,3-triazole Hybrids A-549 (Lung) GI50 = 22 nM mdpi.com

This table presents data for structurally related compounds to illustrate the potential research avenues for this compound.

Research into Antimicrobial Potential (Antifungal, Antibacterial, Antiviral Activities)

Triazole derivatives form the backbone of many important antimicrobial drugs. The 1,2,4-triazole ring is a core component of widely used antifungal medications such as fluconazole and itraconazole, which function by inhibiting ergosterol biosynthesis. nih.gov This established success provides a strong impetus to investigate the antifungal properties of this compound against various pathogenic fungi, including Candida and Aspergillus species. nih.govresearchgate.net

In addition to antifungal effects, the triazole scaffold has been incorporated into molecules with significant antibacterial activity against both Gram-positive and Gram-negative bacteria. google.comresearchgate.net Research has demonstrated that novel 1,2,3-triazole derivatives can exhibit potent activity against strains such as Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net

Furthermore, the antiviral potential of triazoles is an active area of research. nih.gov Derivatives have been shown to inhibit the replication of various viruses, including influenza viruses and SARS-CoV-2. nih.govmdpi.com The ability of the triazole ring to be integrated into both nucleoside and non-nucleoside analogues makes it a versatile scaffold for antiviral drug design. nih.gov Therefore, screening this compound for broad-spectrum antimicrobial activity is a logical and promising research direction.

Table 3: Examples of Antimicrobial Activity in Triazole Derivatives

Activity Type Pathogen Compound Class Key Finding Reference
Antifungal Fusarium moniliforme Phenolic Acid Triazole Derivative 76.1% inhibition at 200 µg/mL mdpi.com
Antibacterial Pseudomonas aeruginosa 1,2,3-Triazole/Benzothiazine Hybrid MIC = 31.2 µg/mL researchgate.net

This table presents data for structurally related compounds to illustrate the potential research avenues for this compound.

Studies on Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases, and there is a continuous search for new anti-inflammatory agents. Compounds featuring the 1,2,4-triazole ring have been reported to possess significant anti-inflammatory properties. researchgate.netnih.gov The mechanism of action for many of these compounds involves the inhibition of key inflammatory mediators, such as cyclooxygenase (COX) enzymes (COX-1 and COX-2). nih.gov For example, certain 1,2,4-triazole derivatives have been shown to be potent and selective COX-2 inhibitors. nih.gov Other studies have demonstrated the in vivo anti-inflammatory efficacy of triazole-based compounds in models like the carrageenan-induced rat paw edema test. researchgate.net These precedents suggest that this compound warrants investigation for its potential to modulate inflammatory pathways and serve as a scaffold for the development of new non-steroidal anti-inflammatory drugs (NSAIDs).

Agrochemical Research Applications

Beyond pharmacology, the structural motifs of this compound are highly relevant in the field of agrochemicals.

Utility as Synthetic Intermediates or Building Blocks for Agroactive Agents

The 1,2,4-triazole ring is a cornerstone of modern agrochemical design, particularly in the development of fungicides. nih.gov Many systemic fungicides, such as tebuconazole, myclobutanil, and paclobutrazol, contain this heterocyclic core. nih.gov The triazole moiety is crucial for their mode of action, which typically involves inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes.

This compound can serve as a valuable synthetic intermediate or building block for creating more complex and potent agroactive agents. nih.gov The ester group of the methyl benzoate (B1203000) portion can be readily hydrolyzed to a carboxylic acid, which can then be converted into amides, esters, or other functional groups, allowing for the attachment of diverse molecular fragments to explore structure-activity relationships. The triazole ring itself can also be substituted to fine-tune the biological activity and physical properties of the resulting molecules. Its potential use as a precursor for novel fungicides, herbicides, or insecticides makes it a compound of interest for agrochemical synthesis programs.

Exploration of Potential as Pesticides, Herbicides, or Fungicides in Research Contexts

The unique chemical architecture of this compound, which combines a 1,2,4-triazole ring with a methyl benzoate moiety, positions it as a compound of interest in agrochemical research. The 1,2,4-triazole nucleus is a well-established pharmacophore in a multitude of commercially successful fungicides. These triazole-based fungicides primarily act by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes, leading to disruption of membrane integrity and ultimately cell death. Research into novel triazole derivatives continues to be a fertile ground for the discovery of new antifungal agents with improved efficacy and broader spectrums of activity. For instance, studies on various 1,2,4-triazole derivatives have demonstrated significant fungicidal activity against a range of plant pathogens. One study highlighted that novel phenolic acid triazole derivatives exhibited notable inhibitory effects against several plant pathogenic fungi, with some compounds showing efficacy comparable to or better than the commercial fungicide carbendazim against specific pathogens semanticscholar.org.

In addition to fungicidal potential, the constituent parts of this compound suggest possible insecticidal and herbicidal properties. The methyl benzoate component, a plant-derived volatile organic compound, has been shown to possess significant insecticidal and repellent activities. Research has demonstrated its efficacy against various insect pests, including the sweetpotato whitefly (Bemisia tabaci) and the fall armyworm (Spodoptera frugiperda) arizona.edunih.gov. Studies have detailed its modes of action, which include contact and fumigant toxicity, as well as repellent and ovicidal effects google.commdpi.com. For example, direct spray applications of methyl benzoate have been shown to cause high mortality in adult whiteflies, and it also exhibits residual toxicity nih.gov. Furthermore, its larvicidal activity against mosquito species like Aedes albospictus and Culex pipiens has been documented nih.gov.

The triazole moiety is also a key feature in some herbicides. Certain triazole derivatives have been investigated for their herbicidal activity, targeting enzymes in plant metabolic pathways nih.govresearchgate.net. For example, novel triazole compounds have been synthesized and shown to inhibit the growth of weeds such as barnyard grass nih.gov. The diverse bioactivities associated with both the 1,2,4-triazolyl and methyl benzoate components underscore the rationale for investigating this compound as a candidate for a multi-faceted agrochemical.

Structure-Activity Relationship Studies in Agrochemical Development

Structure-activity relationship (SAR) studies are fundamental to the rational design of new and effective agrochemicals. For triazole-based compounds, SAR studies have been instrumental in optimizing their fungicidal, insecticidal, and herbicidal activities. These studies typically involve the systematic modification of the core triazole structure and an analysis of how these changes affect the biological activity of the compound. Key areas of modification often include the nature and position of substituents on the triazole ring and any associated aromatic systems.

In the context of this compound, SAR studies would likely focus on several key structural features. The position of the triazolyl group on the benzoate ring (meta, in this case) is a critical determinant of the molecule's spatial conformation and, consequently, its interaction with biological targets. Comparative studies with ortho- and para-substituted analogs would provide valuable insights into the optimal substitution pattern for specific agrochemical activities.

Furthermore, modifications to both the triazole and benzoate rings could be explored. For the triazole ring, the introduction of small alkyl or haloalkyl groups could influence the compound's lipophilicity and metabolic stability. On the benzoate ring, the methyl ester could be replaced with other esters, amides, or other functional groups to modulate the compound's physicochemical properties and biological activity. The nature and position of additional substituents on the phenyl ring would also be a key area of investigation, as these can significantly impact the electronic and steric properties of the molecule.

Materials Science and Advanced Applications

Investigation of Nonlinear Optical (NLO) Properties for Optoelectronic Applications

The field of nonlinear optics (NLO) is focused on the interaction of high-intensity light with materials to produce new optical phenomena, with applications in areas such as telecommunications, optical computing, and data storage. Organic materials with significant NLO properties are of particular interest due to their large optical nonlinearities, fast response times, and chemical tunability. The 1,2,4-triazole ring system, due to its electron-deficient nature, is a promising component in the design of NLO materials.

Research into novel 1,2,4-triazole derivatives has explored their potential for NLO applications. A study on N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives, which were synthesized from methyl-3-bromobenzoate, provides a strong indication of the NLO potential of compounds structurally related to this compound dntb.gov.uanih.govresearchgate.net. In this research, density functional theory (DFT) calculations were used to investigate the NLO properties of the synthesized compounds. The study revealed that these triazole derivatives exhibited significant linear polarizability and first and second hyperpolarizabilities, which are key indicators of NLO activity dntb.gov.uanih.govresearchgate.net. The presence of a donor-π-acceptor (D-π-A) framework is often a key design principle for NLO chromophores, and the combination of the electron-donating and accepting properties of the different components of these molecules can lead to large hyperpolarizabilities.

The structure of this compound, with its electron-deficient triazole ring and the benzoate group, suggests that it could serve as a foundational structure for the development of new NLO materials. Further research could involve the synthesis of derivatives with strong electron-donating groups attached to the phenyl ring to create a more pronounced D-π-A system, which would likely enhance the NLO response. The investigation of the NLO properties of this compound and its derivatives, through both experimental techniques like the Kurtz-Perry powder technique and computational methods, could open up new avenues for their application in optoelectronic devices.

Research on Corrosion Inhibition Properties

Corrosion is a major challenge across various industries, leading to significant economic losses and safety concerns. The use of organic corrosion inhibitors is a common and effective method to protect metallic materials from degradation in aggressive environments. Heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms, such as 1,2,4-triazole derivatives, are known to be effective corrosion inhibitors due to their ability to adsorb onto metal surfaces and form a protective film.

The 1,2,4-triazole ring in this compound contains nitrogen atoms with lone pairs of electrons, which can coordinate with vacant d-orbitals of metal atoms, leading to the formation of a stable, protective layer on the metal surface. This adsorption can occur through both physisorption (electrostatic interactions) and chemisorption (covalent bonding). The presence of the aromatic benzoate ring can also contribute to the inhibitory effect by providing a larger surface area for coverage and through π-electron interactions with the metal surface.

While direct studies on the corrosion inhibition properties of this compound are limited, research on closely related compounds provides strong evidence of its potential in this area. For instance, a study on Methyl 3H-2,3,5-triazole-1-formate, a structural isomer, demonstrated its effectiveness as a corrosion inhibitor for mild steel in a hydrochloric acid solution icrc.ac.ir. This study, which employed weight loss techniques and theoretical calculations, found that the inhibitor achieved a high inhibition efficiency and that its adsorption followed the Langmuir adsorption isotherm icrc.ac.ir. Other studies on different triazole derivatives have also shown their excellent performance as corrosion inhibitors for various metals and alloys, including mild steel and aluminum rsc.orgijcsi.pronih.gov. The research suggests that the presence of the triazole moiety is key to the corrosion inhibition mechanism. Therefore, it is highly probable that this compound would also exhibit significant corrosion inhibition properties, making it a promising candidate for further investigation and potential application in industrial corrosion protection.

Potential Integration into Polymer Chemistry or Functional Materials Research

The unique combination of a reactive triazole ring and a modifiable benzoate group in this compound makes it an interesting building block for the synthesis of novel polymers and functional materials. The 1,2,4-triazole moiety can be incorporated into polymer backbones or used as a pendant group to impart specific properties to the resulting material, such as enhanced thermal stability, flame retardancy, and metal-coordinating capabilities.

One potential avenue of research is the use of this compound as a monomer in polymerization reactions. The methyl ester group could be hydrolyzed to the corresponding carboxylic acid, which could then be used in polycondensation reactions with diols or diamines to form polyesters or polyamides, respectively. The resulting polymers would contain the 1,2,4-triazole ring as a recurring unit in the main chain, which could lead to materials with unique thermal and mechanical properties.

Alternatively, the triazole ring itself can be a site for further chemical modification, allowing for the grafting of the molecule onto existing polymer chains. For example, research has been conducted on the synthesis of hybrid polymers by grafting 1,2,4-triazole derivatives onto polyvinyl chloride (PVC) ekb.eg. This approach allows for the modification of the properties of commodity polymers, potentially enhancing their performance for specific applications.

Furthermore, the ability of the 1,2,4-triazole ring to coordinate with metal ions could be exploited in the development of functional materials such as catalysts, sensors, or metal-organic frameworks (MOFs). By incorporating this compound or its derivatives into these materials, it may be possible to create structures with tailored porosity, catalytic activity, or sensing capabilities. The versatility of this compound as a building block in polymer and materials chemistry suggests a wide range of potential applications that are yet to be explored.

Conclusion and Future Directions in Methyl 3 1h 1,2,4 Triazol 3 Yl Benzoate Research

Summary of Key Academic Contributions and Emerging Findings

Direct academic literature focusing exclusively on Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate is sparse, with its primary recognition being that of a chemical intermediate available from various commercial suppliers. combi-blocks.comchemdict.comrrkchem.comclearsynth.comfinetechnology-ind.com However, the academic contributions to its constituent chemical classes—benzoates and triazoles—are vast and provide a foundational understanding of its potential.

The synthesis of 1,2,4-triazole (B32235) derivatives from methyl benzoate (B1203000) precursors has been a subject of study, often involving multi-step processes. rdd.edu.iqnepjol.info These synthetic routes typically begin with the conversion of methyl benzoate to a benzoic acid hydrazide, which then undergoes cyclization to form the triazole ring. rdd.edu.iqnepjol.info Spectroscopic methods such as Fourier-transform infrared (FT-IR) and proton nuclear magnetic resonance (1H-NMR) spectroscopy are crucial for the characterization of these synthesized triazole derivatives. rdd.edu.iq

The broader family of triazole-containing compounds has been the focus of significant academic and industrial research due to their diverse applications. Triazoles are known to be key components in pharmaceuticals, agrochemicals, and materials science. mdpi.commdpi.comnih.gov They are recognized for their roles as antifungal agents, corrosion inhibitors, and as building blocks for polymers and dyes. mdpi.comresearchgate.net The 1,2,3-triazole isomer, in particular, has seen a surge in interest with the advent of "click chemistry," which allows for its efficient and regioselective synthesis. nih.gov While this compound contains the 1,2,4-triazole isomer, the general principles of utilizing triazole rings as stable, aromatic linkers or pharmacophores are applicable.

Emerging findings in the broader field of benzoate-triazole chemistry point towards their use in the development of novel materials with specific optical and electronic properties. For instance, benzoates containing 1,2,3-triazole moieties have been investigated for their liquid crystal properties. tandfonline.com Furthermore, benzotriazole (B28993) derivatives are being explored for their applications as optical waveguides and in organic field-effect transistors. mdpi.com

Identification of Unexplored Research Questions and Methodological Challenges

The limited specific research on this compound presents a landscape rich with unexplored research questions. A primary area for investigation is the systematic exploration of its biological activities. Given that the triazole moiety is a well-known pharmacophore with applications as an anticonvulsant, antidepressant, anticancer, and antimicrobial agent, it is plausible that this compound and its derivatives could exhibit interesting pharmacological properties. nih.govnih.gov

Key unexplored research questions include:

What is the full pharmacological profile of this compound and its simple derivatives?

Could this compound serve as a scaffold for the development of new classes of drugs, particularly in oncology or infectious diseases?

What are its material properties? Could it or its polymeric derivatives have applications in optoelectronics or as functional polymers?

What is the detailed crystal structure of this compound, and how does its solid-state packing influence its physical properties? While the crystal structures of related benzotriazole derivatives have been reported, specific data for this compound is lacking. asianpubs.orgnih.gov

Methodological challenges in the synthesis of 3-substituted 1,2,4-triazoles also represent a significant area for research. The synthesis of 1,2,4-triazoles can be complex, and achieving high yields and regioselectivity for specific substitution patterns can be difficult. wisdomlib.org While general methods exist, the optimization of a synthetic pathway for the large-scale and cost-effective production of this compound remains a pertinent challenge. Overcoming the lack of generalized information on modern synthesis methods is crucial for advancing the study of new 1,2,4-triazole derivatives. wisdomlib.orgyoutube.com

Furthermore, the synthesis of novel derivatives from this parent compound presents its own set of challenges. The reactivity of the triazole and benzoate moieties must be carefully considered to achieve selective functionalization at different positions on the molecule.

Prognosis for Future Academic Research and Potential Innovations in Benzoate-Triazole Chemistry

The future of academic research concerning this compound is likely to be driven by its potential as a versatile building block in both medicinal chemistry and materials science. The fusion of the rigid, aromatic triazole ring with the functionalizable benzoate group offers a platform for creating a diverse library of new molecules.

Innovations in Medicinal Chemistry: The well-documented biological activities of triazoles suggest that future research will focus on synthesizing derivatives of this compound as potential therapeutic agents. nih.gov By modifying the ester group of the benzoate or by substituting the free hydrogen on the triazole ring, researchers can tune the compound's properties to target specific biological pathways. The development of novel anticancer, antifungal, or antiviral drugs based on this scaffold is a promising avenue. mdpi.comnih.govresearchgate.net The known fungicidal activity of other benzoate compounds containing a triazole moiety further supports this direction. researchgate.net

Innovations in Materials Science: The inherent properties of the triazole and benzoate rings, such as their rigidity, aromaticity, and potential for hydrogen bonding, make them attractive components for the design of new materials. Future research could explore the synthesis of polymers and metal-organic frameworks (MOFs) incorporating the this compound unit. These materials could have applications in areas such as gas storage, catalysis, and optoelectronics. The investigation of its potential as a component in liquid crystals, similar to related benzoate-triazole compounds, is another area ripe for exploration. tandfonline.com

Advancements in Synthetic Methodology: A significant area of innovation will likely be the development of more efficient and sustainable synthetic routes to this compound and its derivatives. This could involve the use of novel catalysts, flow chemistry techniques, or greener solvents to improve reaction efficiency and reduce environmental impact. Further research into the fundamental reaction mechanisms governing the formation of 3-substituted 1,2,4-triazoles will be critical for these advancements. nih.govfrontiersin.orgzsmu.edu.ua

Q & A

Q. What are the established synthetic routes for Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate, and what intermediates are critical?

Methyl benzoate is a common starting material for synthesizing triazole-containing derivatives. A multi-step approach involves functionalizing the benzoate core with a 1,2,4-triazole moiety via nucleophilic substitution or coupling reactions. For example, intermediates like 3-aminobenzoate derivatives or halogenated precursors are often generated before introducing the triazole group. Scheme 1 in outlines a generalized pathway where methyl benzoate undergoes sequential modifications, including nitration, reduction, and cyclization, to form the target compound .

Q. Which analytical techniques are essential for structural confirmation of this compound?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.3–8.1 ppm and triazole protons at δ 8.5–9.0 ppm) .
  • FT-IR Spectroscopy : Detection of ester C=O stretches (~1700 cm1^{-1}) and triazole ring vibrations (~1500 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS to confirm molecular ion peaks and fragmentation patterns .
  • Elemental Analysis (CHNS) : Validates empirical formulas with <0.4% deviation .

Q. How does solvent choice impact the solubility and stability of this compound?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water or non-polar solvents. Stability studies recommend storage at –20°C under inert atmospheres to prevent hydrolysis of the ester group or triazole ring oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

Critical parameters include:

  • Temperature Control : Low temperatures (–35°C) during triazole coupling to minimize side reactions .
  • Reagent Stoichiometry : Using 1.1 equivalents of bases like DIPEA to deprotonate intermediates effectively .
  • Catalysis : Transition metal catalysts (e.g., Cu(I)) for click chemistry-based triazole formation .
StepReagentTemperatureYield (%)Reference
1DIPEA–35°C72
2Cu(I)RT85

Q. How should researchers resolve contradictions in spectral data during characterization?

  • Cross-Validation : Combine NMR, IR, and X-ray crystallography (if crystals are obtainable) to confirm bond connectivity .
  • Computational Modeling : Density Functional Theory (DFT) calculations to predict NMR chemical shifts or IR frequencies, aligning experimental and theoretical data .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

  • Crystal Growth Issues : Poor crystallinity due to flexible ester groups. Solutions include slow evaporation from DMSO/EtOH mixtures or using seeding techniques .
  • Refinement Tools : SHELX software for structure solution and ORTEP-III for graphical representation of thermal ellipsoids .

Q. What computational methods are suitable for studying the electronic properties of this compound?

  • DFT Studies : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces .
  • Molecular Docking : Investigate interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on triazole-π or hydrogen-bonding interactions .

Q. How can this compound be utilized in coordination chemistry?

The triazole group acts as a polydentate ligand, coordinating to metals like uranium or transition metals. For example, uranyl complexes can be synthesized by reacting the compound with UO22+\text{UO}_2^{2+} salts in methanol, monitored via 1H^1\text{H} NMR and IR spectroscopy .

Methodological Notes

  • Software Citations : SHELX and ORTEP-III are recommended for crystallographic analysis.
  • Experimental Reproducibility : Detailed protocols in and ensure reproducibility for synthetic steps.

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